molecular formula C10H13BrO2 B14430063 6-Bromo-1-(furan-2-YL)hexan-1-one CAS No. 78025-45-3

6-Bromo-1-(furan-2-YL)hexan-1-one

Cat. No.: B14430063
CAS No.: 78025-45-3
M. Wt: 245.11 g/mol
InChI Key: SDDDHMQVWRUWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(furan-2-yl)hexan-1-one is a brominated alkyl aryl ketone featuring a furan-2-yl substituent. The compound’s structure combines a six-carbon bromoalkyl chain with a ketone group linked to a heteroaromatic furan ring. This structural motif is significant in organic synthesis, particularly in applications requiring electron-rich aromatic systems for reactivity or functionalization .

Properties

CAS No.

78025-45-3

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

6-bromo-1-(furan-2-yl)hexan-1-one

InChI

InChI=1S/C10H13BrO2/c11-7-3-1-2-5-9(12)10-6-4-8-13-10/h4,6,8H,1-3,5,7H2

InChI Key

SDDDHMQVWRUWRI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(furan-2-yl)hexan-1-one typically involves the bromination of 1-(furan-2-yl)hexan-1-one. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the choice of solvent and brominating agent can be optimized to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(furan-2-yl)hexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

6-Bromo-1-(furan-2-yl)hexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(furan-2-yl)hexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the furan ring can play crucial roles in binding to target molecules and exerting biological effects .

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : The furan ring’s electron-rich nature may facilitate electrophilic substitutions or coordination in metal-catalyzed reactions, unlike electron-neutral aryl groups (e.g., phenyl) or electron-donating alkylphenyl substituents (e.g., 1d, 1h) .
  • Steric Considerations : Bulky substituents (e.g., tert-butyl in 1h) reduce yields compared to linear alkyl chains (1d: 74% vs. 1h: 60%), suggesting steric hindrance during acylation .

Alkylamine vs. Aromatic Substituents

Replacing the furan group with alkylamine substituents alters reactivity and synthetic pathways:

Compound Substituent Yield (%) Key NMR Shifts (¹H) Notes Reference
1w (pyrrolidin-1-yl) Pyrrolidine 134* 3.40 ppm (t, J=6.8 Hz, 2H) Unusually high yield (potential typo)
3an (pyrrolidin-1-yl mixture) Pyrrolidine 41 2.26 ppm (t, J=8.0 Hz, 2H) Byproduct formation in synthesis

Key Findings :

  • Reactivity: Alkylamine substituents (e.g., pyrrolidine in 1w) may enhance nucleophilicity, facilitating higher yields in certain reactions compared to aromatic systems. However, the reported 134% yield for 1w is anomalous and may reflect measurement errors or unaccounted byproducts .
  • Byproduct Formation : Competing reactions (e.g., elimination in 3an synthesis) highlight the challenges of maintaining selectivity in amine-substituted derivatives .

Functionalized Aromatic Derivatives

Incorporating additional functional groups (e.g., halogens, hydroxyl) modifies physicochemical properties:

Compound Substituent Yield (%) Key Features Reference
6-Bromo-1-(5-fluoro-2-hydroxyphenyl)-1-hexanone 5-Fluoro-2-hydroxyphenyl N/A Enhanced acidity (phenolic -OH)
1i (phenyl) Phenyl 11 Simple aryl group; low yield

Key Findings :

  • Solubility and Acidity : Hydroxyl and fluorine substituents (e.g., in derivatives) improve solubility in polar solvents and enable hydrogen bonding, contrasting with the hydrophobic furan system .
  • Yield Limitations : Simple phenyl-substituted derivatives (e.g., 1i: 11% yield) indicate lower efficiency in Friedel-Crafts acylation compared to activated aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.